3-(2-ethoxy-3-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(2-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings can be replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-[(2-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and reactivity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another complex organic compound with methoxy groups and potential biological activities.
Uniqueness
3-[(2-Ethoxy-3-methoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups and indole core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23NO3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C24H23NO3/c1-3-28-23-17(10-9-15-22(23)27-2)16-20-19-13-7-8-14-21(19)25(24(20)26)18-11-5-4-6-12-18/h4-15,20H,3,16H2,1-2H3 |
InChI Key |
LLBUDRKCTDJQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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